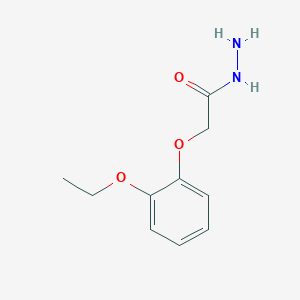

2-(2-Ethoxyphenoxy)acetohydrazide

描述

Overview of the Acetohydrazide Class in Organic and Medicinal Chemistry

The acetohydrazide functional group, characterized by the structure R-C(=O)NHNH₂, is a cornerstone in the fields of organic and medicinal chemistry. Acetohydrazides are derivatives of hydrazine (B178648) and carboxylic acids, and their utility stems from their reactivity and ability to participate in a wide array of chemical transformations. They serve as crucial intermediates in the synthesis of a diverse range of heterocyclic compounds, which are integral to the development of pharmaceuticals and agrochemicals. The presence of both a nucleophilic nitrogen atom and a carbonyl group allows for reactions with various electrophiles and nucleophiles, making them valuable synthons in organic synthesis.

Significance of Hydrazide and Hydrazone Pharmacophores in Bioactive Molecules

The hydrazide moiety (-CONHNH₂) and its corresponding derivatives, hydrazones (-C=NNH-), are recognized as critical pharmacophores in the design of bioactive molecules. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes.

The hydrazide functional group is a key component in numerous established and experimental therapeutic agents. Its ability to form hydrogen bonds and coordinate with metal ions is crucial for its interaction with biological targets.

The hydrazone group, typically formed by the condensation of a hydrazide with an aldehyde or ketone, possesses an azomethine moiety (-N=CH-). This group is implicated in a wide spectrum of biological activities. Research has demonstrated that compounds containing the hydrazone pharmacophore exhibit a broad range of effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The versatility of the hydrazone linkage allows for the synthesis of large libraries of compounds for screening and lead optimization in drug discovery programs.

Contextualization of 2-(2-Ethoxyphenoxy)acetohydrazide within Contemporary Chemical Biology Research

While extensive research specifically on this compound is still emerging, its structural components suggest a significant potential for application in contemporary chemical biology. This interdisciplinary field seeks to understand and manipulate biological systems using chemical tools. The core structure of this compound makes it an ideal candidate for the development of such tools.

The synthesis of derivatives from this parent compound is a key area of exploration. For instance, the reaction of 2-(2-phenoxyphenyl) acetohydrazide, a closely related analogue, with various aldehydes has yielded a series of N-arylidene derivatives. nih.govresearchgate.net These compounds have been evaluated for their anti-inflammatory activity, with some showing a significant reduction in rat paw edema in preclinical models. nih.govresearchgate.net One derivative, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide, demonstrated notable in-vivo activity, highlighting the therapeutic potential that can be unlocked by modifying the core acetohydrazide structure. nih.govresearchgate.net

Furthermore, the synthesis of metal complexes with ligands derived from acetohydrazides is another promising avenue. For example, complexes of Co(II), Ni(II), and Cu(II) with 2-ethoxy isobutryl aceto hydrazone have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi. researchgate.net This suggests that this compound could also serve as a ligand for the creation of metal-based therapeutics or imaging agents.

The table below provides a summary of the key chemical information for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 300821-55-0 |

Given the established importance of the acetohydrazide and hydrazone pharmacophores, coupled with the demonstrated biological activity of its close structural relatives, this compound represents a promising starting point for the design and synthesis of new chemical probes and therapeutic candidates in the ongoing exploration of chemical biology. Future research will likely focus on synthesizing a library of derivatives and screening them for a wide range of biological activities to fully elucidate the potential of this versatile molecule.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-ethoxyphenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-2-14-8-5-3-4-6-9(8)15-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRUXMIKCBHQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001274030 | |

| Record name | 2-(2-Ethoxyphenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300821-55-0 | |

| Record name | 2-(2-Ethoxyphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300821-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxyphenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Ethoxyphenoxy Acetohydrazide

Synthetic Routes for 2-(2-Ethoxyphenoxy)acetohydrazide

The synthesis of this compound can be achieved through several established methodologies. The most common and direct approach involves a two-step process of esterification followed by hydrazinolysis.

Esterification and Subsequent Hydrazinolysis Reactions

The traditional and widely adopted synthesis of this compound commences with the esterification of 2-ethoxyphenol (B1204887). This reaction is typically carried out with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a suitable base and solvent. The base, often potassium carbonate or sodium hydroxide, facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate to form the corresponding ester, ethyl 2-(2-ethoxyphenoxy)acetate.

Alternative Precursor Synthesis Strategies

While the direct esterification of 2-ethoxyphenol is a common starting point, alternative strategies for synthesizing precursors to this compound have also been explored. These methods often begin with more readily available or structurally diverse starting materials, such as derivatives of 2-phenoxybenzoic acid or catechol.

For instance, synthetic routes starting from catechol (1,2-dihydroxybenzene) can be envisioned. pkusz.edu.cnresearchgate.netcsic.esgoogle.comnih.gov One potential pathway involves the selective mono-O-alkylation of catechol to introduce the ethoxy group, followed by carboxymethylation of the remaining phenolic hydroxyl group to form 2-(2-ethoxyphenoxy)acetic acid. This acid can then be esterified and subsequently subjected to hydrazinolysis as described in the previous section. The challenge in this approach lies in achieving selective mono-alkylation of catechol.

Microwave-Assisted Synthesis Protocols for Related Acetohydrazides

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. mdpi.comomicsonline.orgasianpubs.orgasianpubs.orgrjptonline.org While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, protocols for the synthesis of structurally related acetohydrazides are well-documented. mdpi.comomicsonline.orgasianpubs.orgasianpubs.orgrjptonline.org These methods typically involve the microwave irradiation of a mixture of the corresponding ester and hydrazine (B178648) hydrate (B1144303), often in a solvent like ethanol (B145695). omicsonline.orgrjptonline.org The use of microwave heating can significantly reduce the reaction time from hours to minutes, offering a more efficient and environmentally friendly alternative to conventional heating methods. mdpi.comomicsonline.org It is highly probable that a similar microwave-assisted protocol could be successfully applied to the synthesis of this compound from its ethyl ester.

Chemical Derivatization of this compound

The presence of the reactive hydrazide functional group (-CONHNH₂) makes this compound a valuable building block for the synthesis of a wide range of derivatives, particularly through condensation and cyclization reactions.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

One of the most fundamental and widely utilized reactions of this compound is its condensation with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. researchgate.netlibretexts.orgvanderbilt.edumagritek.com This reaction typically proceeds by mixing the acetohydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. researchgate.net The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then dehydrates to yield the stable hydrazone product, characterized by the presence of a C=N-NH-C=O scaffold. A variety of aromatic and heterocyclic aldehydes have been successfully condensed with this compound and its analogs to produce a diverse library of hydrazone derivatives. researchgate.nettandfonline.comsigmaaldrich.com

Table 1: Examples of Hydrazones Derived from Acetohydrazides and Carbonyl Compounds

| Acetohydrazide Precursor | Carbonyl Compound | Resulting Hydrazone | Reference |

| This compound | Benzaldehyde | N'-Benzylidene-2-(2-ethoxyphenoxy)acetohydrazide | sigmaaldrich.com |

| 2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetohydrazide | 4-Fluorobenzaldehyde | N'-[(4-Fluorophenyl)methylidene]-2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide | nih.gov |

| 2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetohydrazide | 4-(Benzyloxy)benzaldehyde | N'-[(4-Benzyloxyphenyl)methylidene]-2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide | nih.gov |

| 2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetohydrazide | 2-Chloro-5-nitrobenzaldehyde | N'-[(2-Chloro-5-nitrophenyl)methylidene]-2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide | nih.gov |

This table is illustrative and not exhaustive.

Cyclization Reactions to Form Heterocyclic Scaffolds

The hydrazide and hydrazone derivatives of this compound are excellent precursors for the synthesis of various five- and six-membered heterocyclic rings, which are of significant interest in medicinal chemistry and materials science. numberanalytics.comchim.it These cyclization reactions often involve the use of specific reagents that drive the ring-closure process.

1,3,4-Oxadiazoles: A common transformation of acetohydrazides is their conversion into 1,3,4-oxadiazoles. organic-chemistry.orgnih.govimpactfactor.orgnih.govjchemrev.com One established method involves the reaction of the acetohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov Alternatively, oxidative cyclization of the corresponding N'-acylhydrazones can also yield 1,3,4-oxadiazoles. nih.gov Research has shown that N-arylidene aroyl hydrazides can be converted to 2,5-disubstituted-1,3,4-oxadiazoles using a copper catalyst. jchemrev.com

Triazoles: The this compound moiety can also serve as a synthon for the construction of triazole rings. nih.govmdpi.comscispace.comorganic-chemistry.orgnih.gov For example, reaction of the acetohydrazide with an isothiocyanate can lead to the formation of a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization under basic conditions to afford a 1,2,4-triazole-3-thiol derivative. scispace.com Further chemical modifications can be performed on the resulting triazole ring.

Benzimidazoles: While the synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, this compound can be incorporated into benzimidazole-containing structures. researchgate.nettandfonline.comnih.govnih.govresearchgate.net For instance, a benzimidazole (B57391) core can be first synthesized, and then the 2-(2-ethoxyphenoxy)acetyl moiety can be attached to one of the nitrogen atoms of the benzimidazole ring. nih.govnih.gov The resulting acetohydrazide can then be further derivatized as described above.

Table 2: Heterocyclic Scaffolds from Acetohydrazide Derivatives

| Heterocyclic Scaffold | General Synthetic Approach | Key Reagents | Reference |

| 1,3,4-Oxadiazole | Cyclodehydration of acetohydrazide with a carboxylic acid | POCl₃ | nih.gov |

| 1,3,4-Oxadiazole | Oxidative cyclization of N'-acylhydrazones | Copper catalyst | jchemrev.com |

| 1,2,4-Triazole (B32235) | Cyclization of a thiosemicarbazide intermediate | NaOH | scispace.com |

| Benzimidazole-containing molecules | Attachment of the acetohydrazide moiety to a pre-formed benzimidazole ring | Ethyl chloroacetate, Hydrazine hydrate | nih.govnih.gov |

This table provides a general overview of synthetic strategies.

Synthesis of Transition Metal Coordination Compounds with Hydrazide Ligands

Hydrazides, including this compound, are excellent ligands for the formation of coordination complexes with transition metals. The lone pair of electrons on the terminal nitrogen atom and the oxygen atom of the carbonyl group can effectively chelate to a metal center.

The synthesis of these complexes typically involves the reaction of the hydrazide with a metal salt, often a halide or acetate (B1210297) salt, in a suitable solvent such as ethanol or methanol. The reaction mixture is often heated to facilitate the coordination. For instance, complexes of Co(II), Ni(II), and Cu(II) with 2-ethoxy isobutryl acid hydrazide have been synthesized by reacting the ligand with the corresponding metal chlorides in a 2:1 ligand-to-metal molar ratio. researchgate.net

Similarly, a polymeric coordination compound of Ni(II) with 2-(4-bromophenoxy)acetohydrazide (B95197) was synthesized by reacting the ligand with nickel(II) chloride hexahydrate in heated 2-propanol. mdpi.com In this complex, the hydrazide acts as a bidentate ligand, coordinating through the carbonyl oxygen and the amine nitrogen. mdpi.com The resulting complexes often exhibit distinct colors and are typically stable in air. researchgate.net

The coordination of the hydrazide to the metal ion is confirmed by spectroscopic methods. In the infrared (IR) spectra, a shift in the C=O stretching frequency to a lower wavenumber and changes in the N-H stretching vibrations are indicative of coordination. mdpi.com Electronic spectra (UV-Vis) also provide evidence of complex formation and can give insights into the geometry of the coordination sphere. For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with hydrazide ligands can suggest octahedral or tetrahedral geometries around the metal ion. researchgate.netsemanticscholar.org

| Metal Ion | Ligand | Resulting Complex | Coordination Geometry | Reference |

| Co(II) | 2-ethoxy isobutryl acid hydrazide | [Co(L)2(H2O)2]Cl2 | Octahedral | researchgate.net |

| Ni(II) | 2-ethoxy isobutryl acid hydrazide | [Ni(L)2(H2O)2]Cl2 | Octahedral | researchgate.net |

| Cu(II) | 2-ethoxy isobutryl acid hydrazide | [Cu(L)2]Cl2 | Tetrahedral | researchgate.net |

| Ni(II) | 2-(4-bromophenoxy)acetohydrazide | [NiCl2L(2-PrOH)]n | Distorted Octahedron | mdpi.com |

Introduction of Functional Groups for Further Chemical Diversity

The reactivity of the hydrazide group in this compound allows for the introduction of various functional groups, leading to a diverse range of new chemical entities. These transformations are crucial for modifying the compound's properties and for synthesizing more complex molecules.

One of the most common reactions of hydrazides is condensation with aldehydes and ketones to form hydrazones. chemicalbook.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. For example, this compound can be reacted with various substituted aldehydes to generate a library of hydrazone derivatives. This approach is widely used in the synthesis of Schiff bases, which are known for their biological activities. chemicalbook.com

Furthermore, the hydrazide moiety can participate in cyclization reactions to form various heterocyclic compounds. A notable example is the synthesis of 1,3,4-oxadiazoles. This can be achieved through the oxidative cyclization of hydrazide-hydrazones, which are formed by the condensation of hydrazides with aldehydes. biointerfaceresearch.com Another route involves the cyclodehydration of diacylhydrazines, which can be prepared from hydrazides. biointerfaceresearch.com These heterocyclic scaffolds are of significant interest in medicinal chemistry.

The introduction of different functional groups can be achieved by using substituted precursors in the synthesis of the initial hydrazide. For instance, starting with a substituted phenol (B47542) would result in a hydrazide with a modified phenoxy group. This strategy allows for the systematic variation of the molecule's structure to explore structure-activity relationships.

| Reaction Type | Reactant | Functional Group Introduced | Product Class | Reference |

| Condensation | Aldehydes/Ketones | Hydrazone (C=N-NH) | Hydrazones/Schiff Bases | chemicalbook.com |

| Oxidative Cyclization | Hydrazide-hydrazones | 1,3,4-Oxadiazole ring | Heterocycles | biointerfaceresearch.com |

| Cyclodehydration | Diacylhydrazines | 1,3,4-Oxadiazole ring | Heterocycles | biointerfaceresearch.com |

Spectroscopic and Structural Elucidation Studies of 2 2 Ethoxyphenoxy Acetohydrazide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The definitive identification and structural confirmation of 2-(2-ethoxyphenoxy)acetohydrazide and its derivatives are accomplished through the synergistic use of several high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule, as well as their neighboring environments. While specific data for the parent this compound is not extensively published, analysis of its derivatives provides significant insight into the characteristic proton signals.

For instance, in derivatives of this compound, the ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (OCH₂) group, a result of spin-spin coupling. tandfonline.com The aromatic protons of the phenoxy ring exhibit complex splitting patterns in the aromatic region of the spectrum. The protons of the acetohydrazide backbone also show characteristic chemical shifts.

A representative ¹H NMR data for a derivative, 2-(2-(1H-benzo[d]imidazol-2-yl)-6-ethoxyphenoxy)-N'-(2,4-dichlorobenzylidene)acetohydrazide, is presented below: tandfonline.com

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH | 13.5 | s | |

| -NH | 12.14 | s | |

| -CH (imine) | 8.30 | s | |

| Ar-H | 7.98 | s | |

| Ar-H | 7.84 | d | 6.6 |

| Ar-H | 7.66–7.44 | m | |

| Ar-H | 7.17 | d | |

| -CH₂ (methylene bridge) | 5.47 | s | |

| -CH₂ (ethoxy) | 4.12 | q | 6.6 |

| -CH₃ (ethoxy) | 1.38 | t | 6.6 |

Note: The data presented is for a derivative and not the parent compound.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom. libretexts.org

In the derivatives of this compound, the carbonyl carbon of the hydrazide group is typically observed at a downfield chemical shift. The carbons of the ethoxy group and the aromatic ring also have characteristic resonance frequencies.

The following table shows representative ¹³C NMR data for 2-(2-(1H-benzo[d]imidazol-2-yl)-6-ethoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide: tandfonline.com

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 172.5 |

| Aromatic/Heteroaromatic C | 111.2 - 151.3 |

| Methylene bridge (-OCH₂CO-) | 70.8 |

| Ethoxy (-OCH₂CH₃) | 64.4 |

| Methyl (-OCH₂CH₃) | 14.7 |

Note: The data presented is for a derivative and not the parent compound.

For more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, which is crucial for tracing out the connectivity of proton spin systems within a molecule.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. This provides a direct link between the ¹H and ¹³C spectra, aiding in the unambiguous assignment of carbon resonances.

These techniques are particularly useful in confirming the structure of elaborately substituted derivatives of this compound, ensuring correct assignment of all proton and carbon signals.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

In the analysis of this compound and its derivatives, FTIR spectra typically reveal key absorption bands corresponding to:

N-H stretching : The hydrazide group exhibits N-H stretching vibrations, usually in the region of 3200-3400 cm⁻¹.

C=O stretching : A strong absorption band for the carbonyl group of the hydrazide is expected around 1650-1680 cm⁻¹.

C-O stretching : The ether linkage in the ethoxyphenoxy group will show characteristic C-O stretching bands.

Aromatic C-H and C=C stretching : These are observed at their characteristic frequencies in the aromatic region.

For a series of novel benzimidazole (B57391) derivatives of this compound, characteristic FTIR peaks were observed at approximately 3602 cm⁻¹ (N-H), 3022 cm⁻¹ (aromatic C-H), 1595 cm⁻¹ (C=N), and 1278 cm⁻¹ (C-O). tandfonline.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. mdpi.com

For this compound, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be expected in the mass spectrum, confirming its molecular weight of 210.23 g/mol . cymitquimica.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

In the study of its derivatives, HRMS is crucial for confirming the successful synthesis and elemental composition of the new molecules. For example, the HRMS data for 2-(2-(1H-benzo[d]imidazol-2-yl)-6-ethoxyphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide showed an [M+H]⁺ ion at m/z 431.1675, which is in close agreement with the calculated value of 431.1650 for the formula C₂₄H₂₂N₄O₄. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectra are expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring (phenoxyl) and the carbonyl group (C=O) of the hydrazide moiety are the primary chromophores.

The electronic spectra of hydrazone derivatives of this compound are influenced by the nature of the substituent attached to the azomethine group (-N=CH-). These substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax). For instance, the introduction of further conjugation by an aromatic ring on the azomethine carbon typically results in a bathochromic shift of the π → π* transition.

In a study of related hydrazone derivatives, the UV-Vis spectra recorded in various solvents showed that the position of the absorption bands can be affected by solvent polarity. This solvatochromism suggests a change in the electronic ground state and excited state stabilization. Typically, π → π* transitions show little dependence on solvent polarity, while n → π* transitions can exhibit a blue shift in polar solvents due to the stabilization of the non-bonding electrons.

While specific UV-Vis spectral data for this compound is not detailed in the reviewed literature, the optical properties of related compounds, such as those used in fluorescence probes, have been studied. For example, a derivative incorporating the 2-ethoxyphenoxy group was part of a system where absorption peaks were observed around 245 nm and 340 nm, attributed to π → π* and n → π* transitions, respectively. nih.gov This provides a general indication of the expected absorption regions for this class of compounds.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density in a single crystal. While the crystal structure for this compound itself is not publicly available, the structure of a closely related derivative, ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate, has been determined, offering significant insights into the conformational possibilities of the 2-ethoxyphenoxy fragment. researchgate.netnih.gov

The analysis revealed that the molecule crystallizes in the monoclinic system with the space group C2/c. researchgate.net The complete molecule is generated by crystallographic inversion symmetry and is noted to be approximately planar. researchgate.netnih.gov The packing of the molecules in the crystal lattice is characterized by inter-digitated sheets linked by C—H···O hydrogen bonds. researchgate.net

The key crystallographic data for this derivative are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C22H24N2O6 |

| Molecular Weight | 412.43 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.2073 (5) |

| b (Å) | 11.7758 (3) |

| c (Å) | 9.9950 (3) |

| β (°) | 93.226 (1) |

| Volume (Å3) | 2139.59 (10) |

| Z | 4 |

| Calculated Density (Mg m-3) | 1.280 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature (K) | 150 |

Computational and Theoretical Investigations of 2 2 Ethoxyphenoxy Acetohydrazide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. nih.govwavefun.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. esqc.org

Electronic Structure and Molecular Geometry Optimization

The first step in a computational analysis is typically geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. banglajol.info For 2-(2-Ethoxyphenoxy)acetohydrazide, this would involve determining the bond lengths, bond angles, and dihedral (torsional) angles that result in the most stable conformer.

Studies on analogous structures, such as 2-(2-chlorophenoxy)acetohydrazide, have shown that the acetohydrazide group tends to be approximately planar. researchgate.net It is expected that this compound would exhibit similar planarity in this functional group. The molecule possesses several rotatable bonds, particularly around the ether oxygen and the C-C and C-N single bonds of the acetohydrazide chain, which gives rise to conformational flexibility. libretexts.org

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on standard bond lengths and data from analogous structures. Actual calculated values may vary depending on the computational method and basis set used.

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.33 Å | |

| N-N | ~1.45 Å | |

| C(phenyl)-O | ~1.36 Å | |

| O-C(alkyl) | ~1.43 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-N | ~119° |

Analysis of Molecular Orbitals (e.g., HOMO-LUMO energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. iqce.jp The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. iqce.jp The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for its lowest-energy electronic excitation. schrodinger.comwuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxyphenoxy ring system. The LUMO is anticipated to be centered on the carbonyl group (C=O) of the acetohydrazide moiety, which is a common electron-accepting region. A smaller HOMO-LUMO gap generally suggests higher reactivity. wuxiapptec.com DFT calculations are a common method for computing these orbital energies and visualizing their distribution. irjweb.com

Table 2: Frontier Molecular Orbital Concepts

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest energy orbital containing electrons. | Region of the molecule most susceptible to electrophilic attack (electron donation). |

| LUMO | Lowest energy orbital without electrons. | Region of the molecule most susceptible to nucleophilic attack (electron acceptance). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. libretexts.org It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). researchgate.netavogadro.cc This information helps predict sites for intermolecular interactions, particularly hydrogen bonding. researchgate.net

In this compound, the MEP surface would show:

Negative Potential: Concentrated around the carbonyl oxygen atom, making it a strong hydrogen bond acceptor. The ether oxygen would also show a region of negative potential.

Positive Potential: Located around the hydrogen atoms of the N-H groups in the hydrazide moiety, identifying them as hydrogen bond donors.

These features are critical for understanding how the molecule might interact with biological receptors or solvent molecules. researchgate.netyoutube.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and interactions with the environment, such as a solvent. core.ac.uk

Conformational Flexibility and Tautomerism Studies (e.g., keto-enol tautomerism)

The presence of multiple single bonds in this compound allows for considerable conformational freedom. libretexts.org MD simulations can explore the potential energy surface to identify various stable and low-energy conformers and the energy barriers between them. ic.ac.uknih.gov

Furthermore, the acetohydrazide group has the potential to exhibit keto-enol tautomerism. Tautomers are structural isomers that readily interconvert. beilstein-journals.org In this case, a proton could migrate from a nitrogen atom to the carbonyl oxygen, forming a hydroxyl group and a C=N double bond.

Keto form: The standard structure with a C=O double bond.

Enol form (or imidic acid form): The tautomer with a C(OH)=N double bond.

The equilibrium between these two forms is influenced by factors like solvent and temperature. researchgate.net While the keto form is typically more stable for simple amides and hydrazides, the specific substitution pattern and environment can shift this balance. conicet.gov.ar

Solvent Effects on Molecular Conformation

The conformation of this compound is expected to be influenced by the solvent environment. MD simulations in an explicit solvent box (e.g., water) can reveal how solvent molecules interact with the solute and affect its preferred shape. core.ac.uk

In nonpolar solvents (e.g., hexane): The molecule might favor more compact conformations or form intermolecular hydrogen bonds with other solute molecules, as there are no solvent molecules to compete for the hydrogen bonding sites.

These simulations can provide a dynamic picture of how the molecule behaves in a more realistic, solution-phase environment. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com This method is instrumental in drug design for predicting the binding mode and affinity of a ligand to a protein's active site. openaccessjournals.combrieflands.com

The binding affinity of a ligand to a receptor is a measure of the strength of their interaction. In molecular docking studies, this is often quantified by a scoring function, which estimates the binding free energy of the complex. openaccessjournals.comnih.gov A lower (more negative) scoring value generally indicates a more favorable binding interaction.

The stability of a ligand-receptor complex is determined by various intermolecular interactions. libretexts.org These non-covalent interactions are crucial for molecular recognition and binding. scielo.org.mx Key types of interactions identified through molecular docking include:

Hydrogen Bonds: These are strong, highly directional interactions that occur between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. libretexts.org In the context of hydrazides, the -NH and C=O groups are potential hydrogen bond donors and acceptors. nih.gov

Electrostatic Interactions: These occur between charged or polar molecules. openaccessjournals.com The distribution of partial charges on the ligand and receptor surfaces dictates these interactions.

π-π Stacking: These interactions occur between aromatic rings, such as the phenoxy group in this compound. scielo.org.mx

For example, in the docking of hydrazide-sulfonamide inhibitors into the active site of carbonic anhydrase IX, hydrogen bonding interactions with specific amino acid residues like Gln92 and His68 were identified as crucial for binding. nih.gov The identification of these specific interactions provides valuable insights for optimizing the ligand's structure to enhance its binding affinity.

Prediction of Chemical Reactivity and Selectivity (e.g., Fukui functions)

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting chemical reactivity. mdpi.com Fukui functions are a key tool within this framework, used to identify the most reactive sites within a molecule. researchgate.netscm.com They quantify how the electron density at a particular point in a molecule changes when an electron is added or removed. mdpi.com

Nucleophilic Attack (f+): The Fukui function f+ indicates the sites in a molecule that are most susceptible to attack by a nucleophile (an electron-rich species). A higher value of f+ at a particular atom suggests it is a more favorable site for accepting electrons. mdpi.com

Electrophilic Attack (f-): The Fukui function f- identifies the sites most prone to attack by an electrophile (an electron-deficient species). A higher value of f- indicates a site that is more likely to donate electrons. mdpi.com

Radical Attack (f0): The Fukui function f0 is the average of f+ and f- and is used to predict the sites most susceptible to radical attack. scirp.org

By calculating these Fukui functions for this compound, one could predict which atoms are most likely to participate in chemical reactions, thus providing insights into its metabolic fate and potential for covalent interactions with biological targets. The analysis of Fukui functions can help explain the regioselectivity of chemical reactions. researchgate.net

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic properties and drug-likeness of new chemical entities. nih.govmdpi.com These predictions help to identify compounds with a higher probability of success in later stages of drug development. mdpi.com

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. Several rule-based filters and scoring functions are used for this assessment:

Lipinski's Rule of Five: This rule identifies compounds that are likely to have poor oral absorption or permeation. It states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of 500 or less.

A logP (a measure of lipophilicity) of 5 or less.

5 or fewer hydrogen bond donors.

10 or fewer hydrogen bond acceptors.

Quantitative Estimate of Drug-likeness (QED): This is a quantitative measure that provides a score from 0 to 1, where a higher score indicates greater drug-likeness. evotec.com

Drug-likeness Model Score: Some software calculates a score where values greater than 0 indicate a higher likelihood of biological activity. researchgate.net

The table below presents a hypothetical in silico analysis of this compound based on its known chemical structure.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Drug-Likeness Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 210.23 g/mol sigmaaldrich.com | ≤ 500 g/mol | Yes |

| logP (Octanol/Water) | 1.3 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Molar Refractivity | 57.3 cm³ | 40 - 130 | Yes |

Note: The predicted values for logP, Molar Refractivity, and TPSA are based on computational models and may vary slightly between different prediction software.

These predictions suggest that this compound has physicochemical properties consistent with good drug-likeness and a high probability of being orally bioavailable.

Biological and Mechanistic Research on 2 2 Ethoxyphenoxy Acetohydrazide and Its Analogues

Antimicrobial Activity Studies

Hydrazide-hydrazone derivatives are recognized for their potential antimicrobial properties, which is a critical area of research due to increasing antibiotic resistance. wisdomlib.org

Studies on various substituted acetohydrazide derivatives have demonstrated their potential as antimicrobial agents. One study synthesized a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives and tested them against Gram-positive and Gram-negative bacteria. wisdomlib.org Several of these compounds showed moderate to good antibacterial activity. wisdomlib.org However, their antifungal activity against Aspergillus niger and Candida albicans was found to be weak. wisdomlib.org

Another study focused on 2-cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide and its derivatives. cu.edu.eg Some of the synthesized compounds exhibited moderate antibacterial activity against E. coli and K. pneumonia. cu.edu.eg The antifungal activity was generally low, though a few derivatives showed moderate activity against C. albicans. cu.edu.eg

A quantitative structure-activity relationship (QSAR) study of 2-(pyrazin-2-yloxy)acetohydrazide analogs provided insights into the structural features important for their antimycobacterial activity. nih.gov The study revealed that molecular connectivity, hydrogen donor features, and the shape of substituents significantly influence the activity. nih.gov This research also explored the structural requirements for antibacterial activity against other bacteria like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. nih.gov

Furthermore, the synthesis of hydrazide-hydrazones from phenylacetic and hydroxyacetic acids has yielded compounds with high bactericidal activity against Gram-positive bacteria, in some cases exceeding the activity of common antibiotics like cefuroxime (B34974) and ampicillin (B1664943). nih.gov

Table 2: Antimicrobial Activity of Selected Hydrazide Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Activity | Reference |

|---|---|---|---|

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazides | Gram-positive and Gram-negative bacteria | Moderate to good antibacterial activity | wisdomlib.org |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazides | Aspergillus niger, Candida albicans | Weak antifungal activity | wisdomlib.org |

| 2-cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide derivatives | E. coli, K. pneumonia | Moderate antibacterial activity | cu.edu.eg |

| 2-cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide derivatives | C. albicans | Weak to moderate antifungal activity | cu.edu.eg |

| 2-(pyrazin-2-yloxy)acetohydrazide analogs | Mycobacteria, S. aureus, B. subtilis, E. coli, S. typhi | Significant antimycobacterial and antibacterial activity explained by structural features | nih.gov |

Antibacterial Efficacy and Mechanism

Hydrazide and hydrazone derivatives are a well-established class of compounds exhibiting significant antibacterial properties against a spectrum of Gram-positive and Gram-negative bacteria. thieme-connect.comnih.gov Their mechanism of action is often multifaceted, with studies suggesting that their antibacterial potency can be linked to the inhibition of crucial bacterial enzymes. researchgate.net One of the primary targets is DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.netmdpi.comnih.gov By binding to the active site of DNA gyrase, these compounds can disrupt the DNA supercoiling process, leading to bacterial cell death. researchgate.netmdpi.com

Research into various analogues has provided insights into their structure-activity relationships. For instance, the introduction of electron-withdrawing groups, such as nitro (NO2), iodo (I), or bromo (Br) groups, on the aromatic rings of hydrazone derivatives has been shown to enhance antibacterial activity. nih.govwisdomlib.org Conversely, the presence of electron-donating groups like methoxy (B1213986) (OCH3) or hydroxyl (OH) groups may lead to lower activity. nih.gov

Analogues of nicotinic acid hydrazide have shown potent bactericidal effects, particularly against Gram-positive bacteria. nih.gov Similarly, certain indol-2-one (B1256649) and quinoline (B57606) derivatives have demonstrated antibacterial activity superior to standard antibiotics like tetracycline (B611298) and ampicillin against strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. mdpi.comnih.gov The mechanism for some of these compounds also involves the inhibition of DNA gyrase. nih.gov

| Compound/Analogue Class | Bacterial Strain(s) | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Indol-2-one derivative 21 | B. subtilis, S. aureus, E. coli | Higher activity than tetracycline | mdpi.comnih.gov |

| Quinoline derivative 3 | P. aeruginosa, S. aureus, E. coli, P. vulgaris | MIC: 0.39-1.56 µg/mL | nih.gov |

| Nicotinic acid hydrazide-hydrazones 33 & 34 | P. aeruginosa | MIC: 0.22 and 0.19 µg/mL | nih.gov |

| 1,2-dihydropyrimidine derivatives 21 & 22 | B. subtilis, S. aureus, M. luteus, E. coli | MIC: 0.08–1 µg/ml | nih.gov |

| Phenoxy hydrazide analogue with four fluoro groups | S. aureus | MIC: 12.5 μg/mL | jetir.org |

Antifungal Efficacy and Mechanism

The investigation of hydrazide derivatives has revealed their significant potential as antifungal agents against various human pathogenic fungi, particularly Candida species. nih.govnih.gov The mechanism of antifungal action for many of these compounds, especially those belonging to the azole class, involves the inhibition of cytochrome P450 51 (CYP51), also known as lanosterol (B1674476) 14α-demethylase. tandfonline.com This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. tandfonline.com Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Other proposed mechanisms include activity as succinate (B1194679) dehydrogenase inhibitors and laccase inhibitors. nih.govacs.org

Studies on N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives showed that some compounds exhibited antifungal activity comparable to the standard drug ketoconazole (B1673606) against a panel of Candida strains, including C. albicans, C. glabrata, and C. krusei. nih.gov The minimal inhibitory concentration (MIC) values for some of these derivatives were found to be as low as 0.0156 mg/mL. nih.gov

The structural features of these molecules play a critical role in their efficacy. For example, the presence of a halogen moiety in the aromatic ring of certain hydrazide-hydrazone derivatives has been shown to improve antifungal activity. ptfarm.pl

| Compound/Analogue Class | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives | C. albicans, C. glabrata, C. krusei, etc. | 0.0156 to >2 mg/mL | nih.gov |

| Fluoro substituted pyrazolylpyrazoline (42) | C. albicans | 200 μg/mL | mdpi.com |

| Phenoxy hydrazide analogue with four fluoro groups | A. niger | 12.5 μg/mL | jetir.org |

| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate (B1210297) | C. utilis | 8 µg/ml | jetir.org |

Antitubercular Activity

Hydrazide derivatives are cornerstone compounds in the research and development of antitubercular agents, with isoniazid (B1672263) (the hydrazide of isonicotinic acid) being a primary drug for tuberculosis (TB) treatment. bibliotekanauki.pljocpr.com The primary mechanism of action for isoniazid involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. jocpr.commdpi.com This disruption leads to a loss of cell wall integrity and subsequent bacterial death. Many novel hydrazide-hydrazone derivatives are designed as analogues of isoniazid, aiming to overcome the challenge of drug-resistant strains of Mycobacterium tuberculosis. thieme-connect.commdpi.commdpi.com

Research has shown that the lipophilicity of hydrazide derivatives is a crucial factor for their antimycobacterial activity. nih.gov For example, in a series of N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides, the introduction of halogen atoms like chlorine or bromine significantly increased activity against M. tuberculosis. nih.gov Compound 8c from this series, with a bromine substituent, was particularly active with a MIC of 6.25 µg/mL. nih.gov Other studies have synthesized 1,3,4-oxadiazole-containing hydrazide derivatives, with some compounds showing high activity (MIC of 8 μg/mL) against the H37Ra attenuated strain and effectiveness against pyrazinamide-resistant strains (MIC of 4 µg/mL). mdpi.com

| Compound/Analogue | Mycobacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Isatin hydrazide 8c (Bromine substituted) | M. tuberculosis | 6.25 µg/mL | nih.gov |

| Isatin hydrazide 8b (Chlorine substituted) | M. tuberculosis | 12.5 µg/mL | nih.gov |

| 1,3,4-Oxadiazole containing derivatives 1k, 1l | M. tuberculosis H37Rv | 8 µg/mL | mdpi.com |

| 1,3,4-Oxadiazole containing derivatives 1k, 1l | Pyrazinamide-resistant strain | 4 µg/mL | mdpi.com |

| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | M. tuberculosis H37RV | 0.06 µg/ml | jetir.org |

Antiviral Activity

The broad biological profile of hydrazide derivatives also includes significant antiviral properties. mdpi.comthieme-connect.com A key target for these compounds in the context of influenza viruses is the RNA-dependent RNA polymerase (RdRp) enzyme. frontiersin.orgnih.gov This enzyme is essential for the replication of RNA viruses. Aryl benzoyl hydrazide derivatives have been identified as potent inhibitors of the influenza A virus RdRp, with preliminary studies suggesting they interact with the PB1 subunit of the enzyme. frontiersin.orgnih.gov

In one study, several aryl benzoyl hydrazide analogues exhibited potent inhibitory activity against the avian H5N1 flu strain, with EC50 values in the nanomolar range (0.009 to 0.034 μM). nih.gov Compound 11q from this series also showed nanomolar efficacy against the H1N1 virus and Influenza B virus. nih.gov Other research has pointed to the antiviral potential of hydrazide derivatives against other viruses, such as the herpes simplex virus type-1 (HSV-1) and coronaviruses. iscientific.orgresearchgate.net For instance, imido-hydrazide derivatives related to tecovirimat (B1682736) have been investigated as potential inhibitors of the Monkeypox virus (MPXV). acs.org

| Compound/Analogue Class | Virus | Activity (EC₅₀) | Reference |

|---|---|---|---|

| Aryl benzoyl hydrazide analogue 10b | Influenza A (H5N1) | 0.009 μM | nih.gov |

| Aryl benzoyl hydrazide analogue 11q | Influenza A (H5N1) | 0.034 μM | nih.gov |

| Aryl benzoyl hydrazide analogue 11q | Influenza A (H1N1) & Flu B | Nanomolar effects | nih.gov |

| Imido-hydrazide derivative 7 (spirovirimat) | Monkeypox virus (MPXV) | Complete inhibition of virus release at 70 nM | acs.org |

| Diarylpirimidine analogue (62) with phenoxy moiety | HIV (K103N mutation) | 49 nM | mdpi.com |

Antiprotozoal Activity (e.g., Antimalarial, Anti-Trypanosome)

Hydrazide derivatives and compounds featuring a phenoxy moiety have been evaluated for their activity against protozoal pathogens like Plasmodium falciparum (the causative agent of malaria) and Leishmania donovani. thieme-connect.commdpi.comnih.gov The structural framework of these molecules is critical for their antiprotozoal effects. For example, in a study of phytophenolics and their synthetic analogues, the presence of two benzene (B151609) rings was found to be crucial for maintaining activity. nih.gov

Research on fluoro-substituted pyrazolylpyrazolines containing a phenoxy group has identified compounds with potent antimalarial activity. mdpi.com One such compound (42) demonstrated an IC50 value of 0.022 μg/mL against P. falciparum, which is comparable to the standard drug Chloroquine (IC50 = 0.020 μg/mL) and more potent than Quinine (IC50 = 0.268 μg/mL). mdpi.com The position of substituents on the phenoxy group was noted as being crucial for this activity. mdpi.com

| Compound/Analogue Class | Protozoal Pathogen | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Fluoro substituted pyrazolylpyrazoline (42) with phenoxy group | Plasmodium falciparum | 0.022 µg/mL | mdpi.com |

| 4,6-Dimethoxyaurone | Leishmania donovani | 13.2 μM | nih.gov |

| 4,6-Dimethoxyaurone | Plasmodium falciparum (W2 clone) | 16.9 μM | nih.gov |

Antioxidant Properties and Radical Scavenging Mechanisms

Hydrazide-hydrazone derivatives are recognized for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals. nih.govpensoft.nettandfonline.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. tandfonline.com Antioxidants protect cells from damage by donating hydrogen atoms or electrons to free radicals, thereby neutralizing them. pensoft.net

The hydrazide moiety (–NHNH2) itself is believed to play a significant role in the antioxidant activity of these compounds. nih.gov The introduction of a hydroxyl (–OH) group, particularly on an associated aromatic ring, has been shown to be crucial for enhancing the radical scavenging properties of hydrazide-hydrazones. pensoft.net The presence of a tryptophan fragment has also been reported to increase antioxidant effects. pensoft.net

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate the antioxidant capacity of chemical compounds. The DPPH radical is a stable free radical that shows a characteristic deep purple color. When it reacts with an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the non-radical form, diphenylpicrylhydrazine, and the solution's color changes from purple to yellow. This change can be measured spectrophotometrically.

Studies on various hydrazide derivatives have demonstrated their efficacy in this assay. For instance, melatonin (B1676174) analogue indole (B1671886) hydrazide/hydrazone derivatives showed significantly higher antioxidant activity compared to melatonin itself. tandfonline.com The introduction of a hydrazide or hydrazone side chain containing a halogenated aromatic ring was found to increase the antioxidant activity of the indole structure, possibly by enhancing the stability of the resulting indolyl cation radical. tandfonline.com In another study, hydrazide-containing fused azaisocytosines were identified as potent antioxidants, with some derivatives showing scavenging potential comparable to or better than standards like Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA). nih.gov

| Compound/Analogue Class | Assay | Finding | Reference |

|---|---|---|---|

| Melatonin analogue indole hydrazide/hydrazone derivatives | DPPH Radical Scavenging | Approximately 20 times higher activity than melatonin | tandfonline.com |

| Melatonin analogue indole hydrazide/hydrazone derivatives | Superoxide Radical Scavenging | Strong inhibitory effect (IC₅₀: 0.59–0.98 mM) | tandfonline.com |

| Pyrrole-bearing hydrazide–hydrazone 7d | DPPH Radical Scavenging | 24% scavenging activity at 1 mg/mL | nih.gov |

| Hydrazide-containing fused azaisocytosines (e.g., compounds 3, 6, 9) | DPPH Radical Scavenging | Potential better or comparable to Trolox, BHT, BHA | nih.gov |

Ferric Reducing Antioxidant Power (FRAP) Assay

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely utilized method to determine the total antioxidant capacity of a substance. nih.govnih.gov The assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. mdpi.comultimatetreat.com.au The resulting color change, measured spectrophotometrically, is proportional to the antioxidant's reducing power. mdpi.comultimatetreat.com.au This method is valued for its simplicity, speed, and cost-effectiveness in screening the antioxidant potential of various compounds. mdpi.comsemanticscholar.org

In the context of 2-(2-Ethoxyphenoxy)acetohydrazide and its analogues, the FRAP assay provides a quantitative measure of their ability to donate electrons, a key mechanism of antioxidant action. For instance, a study on a 1,2,4-triazole (B32235) derivative of acetohydrazide, specifically 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide, demonstrated its potent antioxidant capacity using the FRAP assay. mdpi.com The reducing power of this compound was determined to be 106.25 μM Fe²⁺, which was significantly higher than the commonly used antioxidant butylated hydroxytoluene (BHT) at 70.61 μM Fe²⁺ and comparable to ascorbic acid at 103.41 µM Fe²⁺. mdpi.com This indicates that this particular analogue possesses strong antioxidant potential, approximately 1.5 times that of BHT. mdpi.com

The FRAP assay is sensitive to pH and temperature, requiring consistent conditions (typically pH 3.6 and 37°C) for accurate and reproducible results. ultimatetreat.com.au It is a valuable tool for comparing the antioxidant efficiencies of different compounds and for identifying promising candidates for further development as antioxidant agents. semanticscholar.org

Table 1: Ferric Reducing Antioxidant Power (FRAP) of an Acetohydrazide Analogue and Standard Antioxidants mdpi.com

| Compound | FRAP Value (μM Fe²⁺) |

| 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide | 106.25 |

| Butylated Hydroxytoluene (BHT) | 70.61 |

| Ascorbic Acid | 103.41 |

Antineoplastic Investigations and Cell-Based Mechanism Studies

Derivatives of phenoxyacetic acid and hydrazide have been the focus of numerous studies for their potential as anticancer agents. jetir.orgijper.org Research has shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. jetir.org For example, a series of pyridazine (B1198779) analogues of phenoxy acetohydrazide was synthesized and evaluated for activity against metastatic neoplastic cells. jetir.org One such compound, 2-(4-chlorophenoxy)-N'-(6-chloropyridazin-3-yl)acetohydrazide, demonstrated potential cytotoxic efficacy against several cancer cell lines, including A549 (lung carcinoma), HepG2 (liver cancer), and A498 (kidney cancer). jetir.org

The mechanism of action for some of these compounds involves targeting key cellular pathways implicated in cancer progression. For instance, some hydrazide-2-oxindole analogues have been investigated as inhibitors of GSK-3β kinase, a recognized therapeutic target in about 25 different types of cancer. nih.gov Inhibition of GSK-3β can shield healthy cells from the adverse effects of traditional cancer treatments. nih.gov In one study, compounds 6Eb and 6Ec showed selective cytotoxicity against the prostate cancer cell line Capan-1, with CC50 values of 9.40 μM and 8.25 μM, respectively. nih.gov Their anticancer effect was linked to the inhibition of GSK-3β kinase, with IC50 values of 11.02 μM and 59.81 μM. nih.gov

Another mechanism involves the alternative lengthening of telomeres (ALT), a recombination-based process that allows cancer cells to maintain telomere length without telomerase. nih.govoncotarget.com The ALT pathway is particularly prevalent in cancers of mesenchymal or neuroepithelial origin. nih.gov Some cancer cells are particularly sensitive to the inhibition of lysine (B10760008) acetyltransferases, which can affect the ALT pathway. oncotarget.com

Furthermore, pyrimidine (B1678525) derivatives, which can be considered analogues, have shown a wide range of biological activities, including anticancer effects. ijrpr.com These compounds are integral components of nucleic acids and their analogues can interfere with DNA and RNA metabolism in cancer cells. ijrpr.com For example, some pyrrolo[2,3-d]pyrimidin-4-one derivatives have been identified as potent inhibitors of USP7, showing antiproliferative activity against various cancer cell lines. ijrpr.com

Table 2: Cytotoxic Activity of Selected Acetohydrazide and Hydrazone Analogues

| Compound | Cancer Cell Line | Activity | Reference |

| 2-(4-chlorophenoxy)-N'-(6-chloropyridazin-3-yl)acetohydrazide | A549, HepG2, A498 | Potential cytotoxic efficacy | jetir.org |

| Hydrazide-2-oxindole analogue (6Ec) | Capan-1 (prostate) | CC50 = 8.25 μM | nih.gov |

| Hydrazide-2-oxindole analogue (6Eb) | Capan-1 (prostate) | CC50 = 9.40 μM | nih.gov |

| Pyrrolo[2,3-d]pyrimidin-4-one derivative | Various | Potent USP7 inhibitor | ijrpr.com |

Anti-inflammatory Effects and Associated Molecular Pathways

Hydrazone derivatives, a class of compounds to which this compound belongs, have demonstrated significant anti-inflammatory properties in various preclinical models. mdpi.com The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation. nih.govnih.gov There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov

Several studies have highlighted the potential of hydrazone derivatives as anti-inflammatory agents. For instance, certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones have shown potent anti-inflammatory effects, with some derivatives outperforming the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin. mdpi.com Similarly, chalcone (B49325) hydrazide derivatives have been synthesized and evaluated for their anti-inflammatory activity, with one derivative, CL-2, showing a significant inhibition of 61.97% in a carrageenan-induced paw edema model, comparable to indomethacin. journaljpri.com The presence of specific substituents, such as electron-donating groups on one aromatic ring and electron-withdrawing groups on another, appears to be crucial for this activity. journaljpri.com

The molecular mechanism underlying the anti-inflammatory effects of these compounds often involves the modulation of key signaling pathways. For example, the natural product Axinelline A, a COX-2 inhibitor, was shown to suppress the NF-κB signaling pathway in LPS-stimulated murine RAW264.7 macrophages. nih.gov This suppression led to a decrease in the expression of pro-inflammatory factors like iNOS, COX-2, TNF-α, IL-6, and IL-1β, as well as reduced production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and reactive oxygen species (ROS). nih.gov

Furthermore, molecular docking studies have been employed to understand the interaction of these compounds with the active site of the COX-2 enzyme. ekb.eg The binding affinity of novel 6-fluorobenzothiazole substituted 1,2,4-triazole analogues to the COX-2 receptor was found to be higher than that of the standard drug diclofenac, supporting their potent anti-inflammatory potential. ekb.eg

Table 3: Anti-inflammatory Activity of Selected Hydrazide and Hydrazone Analogues

| Compound/Analogue Type | Model/Target | Key Findings | Reference |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones | In vivo models | Some derivatives more potent than indomethacin. | mdpi.com |

| Chalcone hydrazide derivative (CL-2) | Carrageenan-induced paw edema | 61.97% inhibition of edema. | journaljpri.com |

| Axinelline A | LPS-stimulated macrophages | Suppressed NF-κB signaling; reduced pro-inflammatory mediators. | nih.gov |

| 6-fluorobenzothiazole substituted 1,2,4-triazole analogues | In silico docking (COX-2) | Higher binding affinity than diclofenac. | ekb.eg |

Neuroactive Compound Investigations (e.g., GABA A receptor binding)

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial ligand-gated ion channel in the central nervous system, responsible for mediating inhibitory neurotransmission. nih.govwikipedia.org This receptor is a well-established target for a variety of neuroactive drugs, including benzodiazepines, barbiturates, and general anesthetics. wikipedia.orgmdpi.com The GABA-A receptor is a heteropentameric complex, with the most common isoform in the adult brain consisting of two α, two β, and one γ subunit. nih.govmdpi.com The binding of GABA to its site at the interface of the α and β subunits triggers the opening of a central chloride ion channel, leading to neuronal hyperpolarization and inhibition. uniprot.org

Investigations into compounds with similar structural motifs to this compound could provide insights. For example, the irreversible protein-modifying reagent N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has been shown to modify GABA-A receptor binding and function. nih.gov In vitro studies demonstrated that EEDQ decreased the number of binding sites for benzodiazepines, t-butylbicyclophosphorothionate (TBPS), and GABA in the cerebral cortex. nih.gov This suggests that compounds with an ethoxy group, similar to that in this compound, have the potential to interact with the GABA-A receptor complex.

The structural diversity of the GABA-A receptor, with 19 known subunits, allows for a vast number of receptor isoforms with distinct pharmacological properties. nih.gov This complexity offers the potential for the development of subtype-selective drugs with more specific therapeutic effects and fewer side effects.

Derivatives and Structure Activity Relationship Sar Studies of 2 2 Ethoxyphenoxy Acetohydrazide Scaffolds

Design Principles for Modulating Bioactivity within Hydrazide-Based Scaffolds

The hydrazide functional group (-CONHNH2) is a versatile and attractive scaffold in medicinal chemistry. tandfonline.com Its appeal stems from its ability to serve as a key building block for a plethora of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which are known to possess significant biological properties. tandfonline.com The core design principle for modulating bioactivity within hydrazide-based scaffolds, including the 2-(2-ethoxyphenoxy)acetohydrazide framework, revolves around strategic structural modifications.

Key design strategies include:

Acylation and Condensation: The terminal nitrogen of the hydrazide is readily acylated or condensed with various aldehydes and ketones to form hydrazones (-CONHN=CH-). ugr.es This transformation is a fundamental step in creating diverse libraries of compounds for biological screening. mdpi.com

Heterocyclization: The hydrazide moiety acts as a synthon for constructing various five- and six-membered heterocyclic rings. These ring systems often enhance biological activity or introduce new pharmacological properties. drugdesign.orgnih.gov

Molecular Hybridization: This principle involves combining the hydrazide scaffold with other known pharmacophores. For instance, incorporating a phenoxy group, which is considered a "privileged moiety" in drug design, can be crucial for achieving high activity. nih.govmdpi.com The this compound structure itself is an example of this, combining the hydrazide with a phenoxy ether.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune the compound's activity, selectivity, or pharmacokinetic profile. For example, replacing an amide moiety with a hydrazide can be well-tolerated and may even improve potency. nih.gov

These principles allow chemists to systematically alter the parent structure to explore the chemical space and optimize interactions with biological targets.

Influence of Substituents on Biological Potency and Selectivity

The biological activity of derivatives based on the this compound scaffold is profoundly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies systematically investigate these effects to identify patterns that correlate structural features with biological outcomes.

The introduction of different functional groups can modulate a compound's electronic, steric, and lipophilic properties, which in turn affects its ability to bind to a target receptor or enzyme. For example, in studies of related hydrazone derivatives, the electronic environment of the molecule, particularly the presence of electron-donating or electron-withdrawing groups, plays a fundamental role in their bioactivity. mdpi.commdpi.com

A study on salicylaldehyde (B1680747) hydrazones, which share the core hydrazone linkage, demonstrated that the strength of intramolecular hydrogen bonding can be selectively modulated by substituents with known π-electron-donating or -accepting properties. mdpi.com This modulation of non-covalent interactions is a key factor in how a molecule interacts with its biological target.

The following table summarizes findings from various studies on related hydrazide and hydrazone derivatives, illustrating the impact of different substituents on biological activity.

| Scaffold/Derivative Class | Substituent Type/Position | Observed Effect on Bioactivity | Reference(s) |

| Fused Azaisocytosine Hydrazides | Electron-donating alkoxy groups (e.g., -OCH3, -OC2H5) at the para-position of the phenyl ring. | Pivotal role in enhancing H2O2 scavenging (antioxidant) abilities. | nih.gov |

| N-arylsulfonyl Hydrazones | Bulky aromatic substituents on both sides of the sulfonyl hydrazone backbone. | Requirement for efficient inhibition of the metallo-β-lactamase enzyme. | babrone.edu.in |

| Salicylaldehyde Hydrazones | Electron-donating groups (e.g., -N(C6H5)2) on the benzene (B151609) ring. | Strengthens intramolecular hydrogen bonding, affecting overall molecular properties. | mdpi.com |

| Salicylaldehyde Hydrazones | Electron-withdrawing groups on the benzene ring. | Weakens intramolecular hydrogen bonding. | mdpi.com |

| Phenoxyacetic Acid Derivatives | Chloro group at the para-position of the benzylidene ring. | Exhibited the most prominent and consistent anti-inflammatory activity in a series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides. | jetir.org |

| Hydrazide-Based HDAC Inhibitors | Propyl or butyl substituents on the hydrazide moiety. | Emerged as the most potent and selective class I HDAC inhibitors in the series. | mdpi.com |

Development of Pharmacophores for Targeted Biological Activities

A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target and trigger a response. babrone.edu.in Developing a pharmacophore model is a crucial step in modern drug discovery, as it provides a 3D blueprint for designing or identifying new potent molecules. tandfonline.comdrugdesign.org These models can be generated using two primary approaches: ligand-based, which relies on the structures of known active compounds, or structure-based, which uses the 3D structure of the biological target itself. babrone.edu.in

In a study directly relevant to the acetohydrazide scaffold, researchers developed a ligand-based pharmacophore model to discover potent inhibitors of eosinophil peroxidase (EPO), an enzyme implicated in inflammatory diseases. nih.gov They identified a class of 2-(phenylamino)aceto-hydrazides as highly effective inhibitors. nih.gov

The developed pharmacophore model consisted of key features that were common among the most active compounds. These features typically include:

Hydrogen Bond Acceptors (HBA): Atoms that can accept a hydrogen bond.

Hydrogen Bond Donors (HBD): Atoms that can donate a hydrogen bond.

Aromatic Rings (AR): Planar, cyclic, aromatic groups.

Hydrophobic Features (HY): Non-polar groups that interact favorably with hydrophobic regions of the target.

By using this model as a 3D query to screen large chemical databases, the researchers were able to identify novel 2-(phenylamino)aceto-hydrazides with IC50 values as low as 10 nM. nih.gov This demonstrates the power of pharmacophore modeling as a valuable tool for identifying new lead compounds with a desired biological activity, which can then be optimized through further chemical synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are invaluable for predicting the activity of newly designed compounds before they are synthesized, thereby saving time and resources in the drug discovery process. nih.gov

The QSAR process involves calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds with known activities. These descriptors quantify various aspects of a molecule's topology, geometry, and electronic properties. A statistical model is then built to correlate these descriptors with the observed biological activity.

A QSAR study on a series of 2-(pyrazin-2-yloxy)acetohydrazide analogs , which are structurally very similar to the target compound, provided significant insights into the structural requirements for antimycobacterial activity. nih.gov The study developed a robust QSAR model with high predictive power (predictive squared correlation coefficient r²(pred) = 0.782). nih.gov

The key findings from the model were:

Molecular Connectivity Indices: The antimycobacterial activity was found to be predominantly explained by the molecular connectivity index of length 6, a descriptor that relates to the degree of branching and complexity of the molecule. nih.gov

Hydrogen Donor Feature: The presence of hydrogen bond donors was identified as a critical feature for activity. nih.gov

Shape Factors: The shape of the substituents also played a significant role in determining the biological response. nih.gov

This QSAR model not only successfully predicted the activity of test compounds but also provided a quantitative understanding of the key structural features. nih.gov Such models are instrumental in predictive biology, guiding the rational design of new analogues with potentially enhanced potency.

Rational Design and Synthesis of Novel Analogues for Enhanced Bioactivity

Rational design is a strategic approach to drug discovery that utilizes the knowledge of a biological target's structure and the structure-activity relationships of existing inhibitors to design more potent and selective compounds. This contrasts with traditional methods that rely on screening large numbers of compounds at random.

The process of rational design and synthesis for creating novel analogues of a scaffold like this compound typically follows these steps:

Lead Identification: A starting compound (a "hit" or "lead"), such as this compound, is identified through screening or from existing literature.